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Compound Name: 3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B1273588

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazol-4-ol, a
heterocyclic organic compound of interest in medicinal chemistry. This document details its
physicochemical properties, including a calculated molecular weight, and outlines plausible
synthetic routes based on established chemical principles. Furthermore, it explores the
potential biological significance of this molecule by discussing the known anti-inflammatory
signaling pathways of structurally related pyrazole derivatives. Detailed experimental protocols
for synthesis and characterization are provided, alongside spectroscopic data for the parent
compound, 3,5-dimethylpyrazole, to serve as a reference for analytical confirmation.

Physicochemical Properties

3,5-dimethyl-1H-pyrazol-4-ol, with the chemical formula CsHsNzO, is a derivative of pyrazole,
a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of
methyl groups at positions 3 and 5, and a hydroxyl group at position 4, imparts specific
chemical characteristics to the molecule.

Molecular Weight

The molecular weight of 3,5-dimethyl-1H-pyrazol-4-ol has been calculated based on its
molecular formula and the standard atomic weights of its constituent elements.
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Atomic Weight  Total Weight (

Element Symbol Count

(g/mol) g/mol )
Carbon C 5 12.011 60.055
Hydrogen H 8 1.008 8.064
Nitrogen N 2 14.007 28.014
Oxygen O 1 15.999 15.999
Total 112.132

Synthesis and Characterization

While a specific, detailed experimental protocol for the direct synthesis of 3,5-dimethyl-1H-
pyrazol-4-ol is not readily available in the reviewed literature, a plausible multi-step synthetic
pathway can be proposed based on established methods for the functionalization of the
pyrazole ring.

Proposed Synthetic Pathway

A viable route involves the initial synthesis of 3,5-dimethylpyrazole, followed by nitration at the
4-position, and subsequent reduction of the nitro group to an amino group, which can then be
converted to a hydroxyl group via diazotization.

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 3,5-dimethyl-1H-pyrazol-4-ol.

Experimental Protocols
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Step 1: Synthesis of 3,5-Dimethylpyrazole

o Materials: Acetylacetone, Hydrazine hydrate, Ethanol.

Procedure: A solution of acetylacetone (1 equivalent) in ethanol is prepared in a round-
bottom flask. Hydrazine hydrate (1 equivalent) is added dropwise to the solution with stirring.
The reaction mixture is then refluxed for 2-3 hours. After cooling, the solvent is removed
under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be purified by
recrystallization from a suitable solvent like ethanol or by sublimation.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyrazole

o Materials: 3,5-Dimethylpyrazole, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

Procedure: 3,5-Dimethylpyrazole (1 equivalent) is slowly added to a cooled (0-5 °C) mixture
of concentrated nitric acid and concentrated sulfuric acid with constant stirring. The reaction
mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room
temperature. The mixture is then poured onto crushed ice, and the precipitated 3,5-dimethyl-
4-nitropyrazole is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 4-Amino-3,5-dimethylpyrazole

o Materials: 3,5-Dimethyl-4-nitropyrazole, Tin (Sn) granules, Concentrated Hydrochloric Acid
(HCI).

Procedure: 3,5-Dimethyl-4-nitropyrazole (1 equivalent) is suspended in concentrated
hydrochloric acid. Tin granules (excess) are added portion-wise with stirring. The reaction is
exothermic and may require cooling to maintain a moderate temperature. After the addition is
complete, the mixture is heated at reflux for several hours until the reaction is complete
(monitored by TLC). The reaction mixture is then cooled and made alkaline with a
concentrated sodium hydroxide solution. The resulting tin salts are filtered off, and the filtrate
is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined,
dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-amino-3,5-
dimethylpyrazole.

Step 4: Synthesis of 3,5-Dimethyl-1H-pyrazol-4-ol
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e Materials: 4-Amino-3,5-dimethylpyrazole, Sodium Nitrite (NaNO:2), Sulfuric Acid (H2S0a4),
Water.

e Procedure: 4-Amino-3,5-dimethylpyrazole (1 equivalent) is dissolved in a dilute solution of
sulfuric acid at 0-5 °C. A solution of sodium nitrite (1 equivalent) in cold water is added
dropwise with stirring, maintaining the temperature below 5 °C. The resulting diazonium salt
solution is then slowly added to boiling water. The mixture is heated for a short period to
ensure complete hydrolysis. After cooling, the product, 3,5-dimethyl-1H-pyrazol-4-ol, can
be extracted with an appropriate organic solvent. The organic layer is then dried and the
solvent removed to yield the final product, which may be further purified by chromatography

or recrystallization.

Characterization Data (Reference)

Specific spectroscopic data for 3,5-dimethyl-1H-pyrazol-4-ol is not readily available. However,
the data for the parent compound, 3,5-dimethylpyrazole, can serve as a useful reference. The
introduction of a hydroxyl group at the 4-position is expected to cause predictable changes in

the spectra.
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Technique

3,5-Dimethylpyrazole
(Reference)

Expected for 3,5-Dimethyl-
1H-pyrazol-4-ol

1H NMR

0 ~2.2 ppm (s, 6H, 2x CHs), 0
~5.8 ppm (s, 1H, C4-H), 6
~12.3 ppm (br s, 1H, N-H)

The singlet at ~5.8 ppm for the
C4-H will be absent. A new
broad singlet for the O-H
proton will appear, with its
chemical shift dependent on
solvent and concentration. The
chemical shifts of the methyl
protons may experience a
slight downfield shift.

13C NMR

0 ~11 ppm (CHs), d ~105 ppm
(C4),  ~140 ppm (C3/C5)

The C4 signal will be shifted
significantly downfield due to
the deshielding effect of the
attached oxygen atom. The C3
and C5 signals may also

experience a slight shift.

Mass Spec.

m/z = 96 (M)

m/z =112 (M*). Fragmentation
patterns would involve the loss
of methyl groups and

potentially the hydroxyl group.

Biological Context: Anti-inflammatory Signaling

Pathways

While the specific biological activity of 3,5-dimethyl-1H-pyrazol-4-ol has not been extensively

studied, many pyrazole derivatives are known to possess significant anti-inflammatory

properties. A common mechanism of action for these compounds is the inhibition of the

cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
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Caption: General anti-inflammatory mechanism of pyrazole derivatives via COX inhibition.

The inhibition of COX enzymes by pyrazole derivatives reduces the production of
prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism is
central to the therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). The
structural features of 3,5-dimethyl-1H-pyrazol-4-ol suggest it could potentially interact with the
active site of COX enzymes, making it a candidate for investigation as an anti-inflammatory

agent.

Conclusion
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3,5-dimethyl-1H-pyrazol-4-ol is a molecule with a calculated molecular weight of 112.132
g/mol . While direct experimental data is limited, this guide provides a robust framework for its
synthesis, characterization, and potential biological evaluation. The proposed synthetic
pathway offers a clear and logical approach for its preparation in the laboratory. The discussion
of the anti-inflammatory properties of related pyrazole compounds provides a strong rationale
for investigating 3,5-dimethyl-1H-pyrazol-4-ol for similar activities. This technical guide serves
as a valuable resource for researchers and professionals in the field of drug discovery and
development, providing a solid foundation for future studies on this promising compound.

» To cite this document: BenchChem. [In-Depth Technical Guide: 3,5-dimethyl-1H-pyrazol-4-
ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273588#3-5-dimethyl-1h-pyrazol-4-ol-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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